3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and enzymatic inhibitory properties .
Mechanism of Action
Target of Action
The primary target of 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 prevents the progression of the cell cycle from the G1 phase to the S phase, leading to cell cycle arrest . This can result in the inhibition of tumor cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents this transition, leading to cell cycle arrest . This can result in the inhibition of tumor cell proliferation .
Pharmacokinetics
Similar compounds have been reported to show good pharmacokinetic profiles
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that the compound has potent anti-proliferative effects.
Preparation Methods
The synthesis of 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves condensation reactions of aminopyrazoles with various reagents such as enaminonitriles, enaminones, or unsaturated ketones . These reactions are often carried out under reflux conditions in solvents like ethanol or tetrahydrofuran, with yields varying depending on the specific reagents and conditions used .
Chemical Reactions Analysis
3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and methoxyphenyl groups, using reagents such as halogens or alkylating agents
Scientific Research Applications
3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a scaffold for the development of new chemical entities with potential biological activities.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis due to its inhibitory effects on certain enzymes.
Medicine: It has shown promise as an antitumor agent, with studies indicating its potential to inhibit the growth of various cancer cell lines
Comparison with Similar Compounds
Similar compounds to 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine include:
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-13-18(23-11-7-4-8-12-23)24-20(21-14)19(15(2)22-24)16-9-5-6-10-17(16)25-3/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMDDKCCNPBTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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